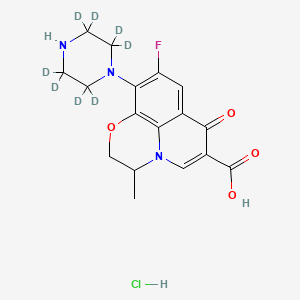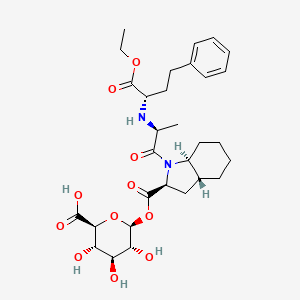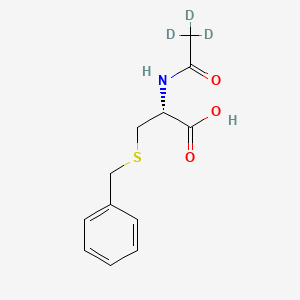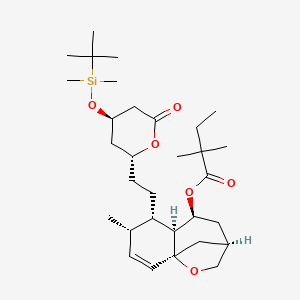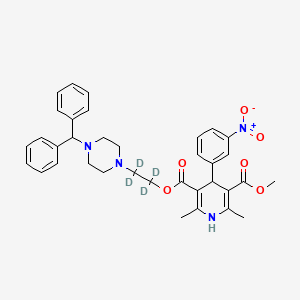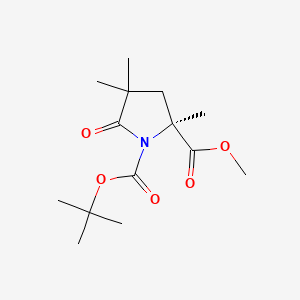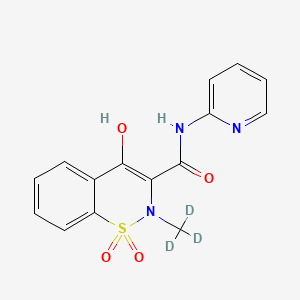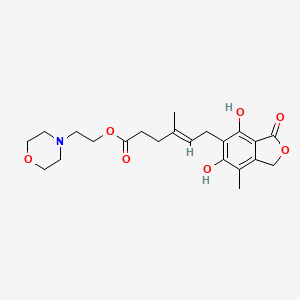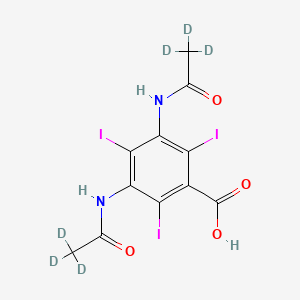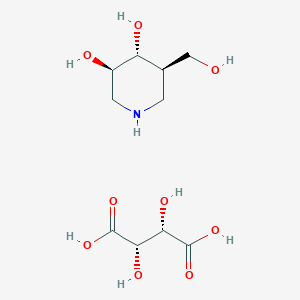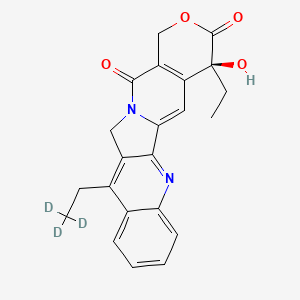
7-Ethyl-d3-camptothecin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-d3-camptothecin (7-EDC) is an analogue of camptothecin (CPT), a natural product isolated from the bark of the Chinese tree Camptotheca acuminata. CPT and its analogues are used in cancer chemotherapy and have been extensively studied for their potential as anticancer agents. 7-EDC is an active form of CPT and has been studied for its potential to inhibit the growth of cancer cells. It has been found to be effective in a number of laboratory experiments, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-d3-camptothecin is similar to that of CPT. It inhibits the enzyme topoisomerase I, which is involved in DNA replication. By inhibiting topoisomerase I, 7-Ethyl-d3-camptothecin prevents DNA replication and thus inhibits the growth of cancer cells.
Biochemical and Physiological Effects
7-Ethyl-d3-camptothecin has been found to be effective in inhibiting the growth of cancer cells in laboratory experiments. It has been found to be more effective than CPT in some cases, and it has been found to be effective in reducing the growth of tumors in animal models. 7-Ethyl-d3-camptothecin has also been found to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Ethyl-d3-camptothecin has several advantages for laboratory experiments. It is more effective than CPT in some cases, and it is more easily synthesized than CPT. It is also more stable than CPT, which makes it easier to store and use in experiments. The main limitation of 7-Ethyl-d3-camptothecin is that it is not as widely available as CPT, which can make it difficult to obtain for experiments.
Direcciones Futuras
7-Ethyl-d3-camptothecin has potential as an anticancer agent, and there are a number of future directions for research. These include further investigation of its mechanism of action, development of new synthetic methods, and evaluation of its potential as a drug candidate. Other future directions include exploring its potential for other diseases, such as inflammation and neurodegenerative diseases, and investigating its potential for targeted delivery of drugs.
Métodos De Síntesis
7-Ethyl-d3-camptothecin can be synthesized from the natural product camptothecin (CPT). The synthesis of 7-Ethyl-d3-camptothecin involves the reaction of CPT with ethyl bromoacetate in the presence of a base, such as sodium hydroxide. The reaction is carried out in a polar solvent, such as methanol, and yields 7-Ethyl-d3-camptothecin as the main product.
Aplicaciones Científicas De Investigación
7-Ethyl-d3-camptothecin has been studied extensively in laboratory experiments, and its potential as an anticancer agent has been demonstrated. In vitro studies have shown that 7-Ethyl-d3-camptothecin is effective in inhibiting the growth of cancer cells, and it has been found to be more effective than CPT in some cases. 7-Ethyl-d3-camptothecin has also been studied in animal models, and it has been found to be effective in reducing the growth of tumors in mice.
Propiedades
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKIWCVEPUPIL-MVTYLIICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)
